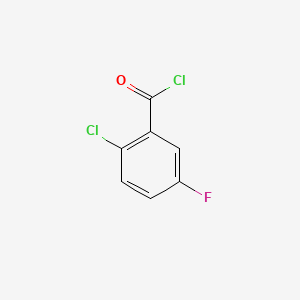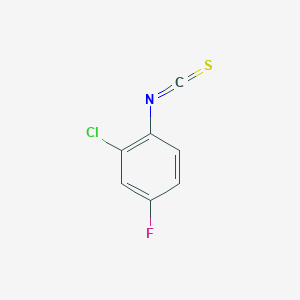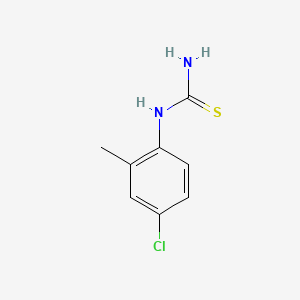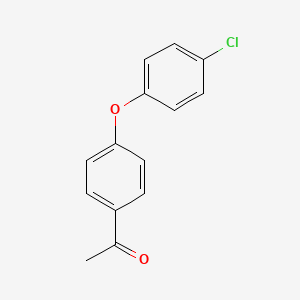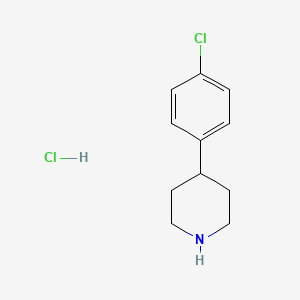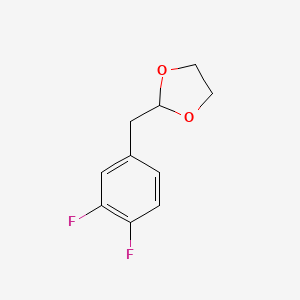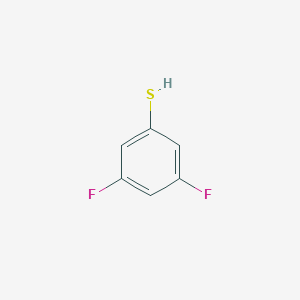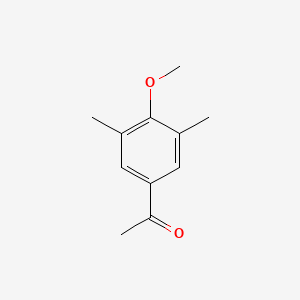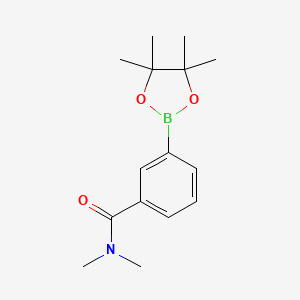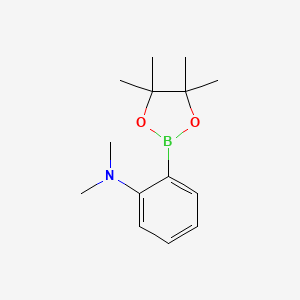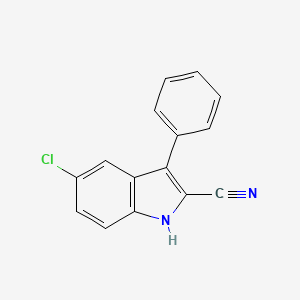
5-chloro-3-phenyl-1H-indole-2-carbonitrile
Overview
Description
5-chloro-3-phenyl-1H-indole-2-carbonitrile is a chemical compound with the molecular formula C15H9ClN2. It has a molecular weight of 252.7 . The IUPAC name for this compound is 5-chloro-3-phenyl-1H-indole-2-carbonitrile .
Molecular Structure Analysis
The InChI code for 5-chloro-3-phenyl-1H-indole-2-carbonitrile is 1S/C15H9ClN2/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,18H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-chloro-3-phenyl-1H-indole-2-carbonitrile are not available, indole derivatives are known to undergo various reactions. For instance, they can participate in electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
5-chloro-3-phenyl-1H-indole-2-carbonitrile has a melting point range of 213 - 215 degrees Celsius .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 5-chloro-3-phenyl-1H-indole-2-carbonitrile, have been found to possess antiviral properties . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives have been found to exhibit anti-inflammatory properties . This suggests that 5-chloro-3-phenyl-1H-indole-2-carbonitrile could potentially be used in the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . For instance, certain derivatives were able to induce G2/M cell cycle arrest and apoptosis in MDA-MB-231 triple-negative breast cancer cells .
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV properties . This suggests that 5-chloro-3-phenyl-1H-indole-2-carbonitrile could potentially be used in the development of new anti-HIV drugs .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that 5-chloro-3-phenyl-1H-indole-2-carbonitrile could potentially be used in the development of new antioxidant drugs .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . This suggests that 5-chloro-3-phenyl-1H-indole-2-carbonitrile could potentially be used in the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have been found to exhibit antitubercular properties . This suggests that 5-chloro-3-phenyl-1H-indole-2-carbonitrile could potentially be used in the development of new antitubercular drugs .
Antidiabetic Activity
Indole derivatives have demonstrated antidiabetic properties . This suggests that 5-chloro-3-phenyl-1H-indole-2-carbonitrile could potentially be used in the development of new antidiabetic drugs .
Safety and Hazards
Future Directions
The future directions for 5-chloro-3-phenyl-1H-indole-2-carbonitrile and similar compounds are likely to involve further exploration of their biological activities. Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound is a solid with a melting point of 213 - 215 degrees celsius , which may influence its bioavailability.
Result of Action
One study suggests that a similar compound could target pygb to exert its protective effect against cellular h/r injury in mouse astrocytes .
properties
IUPAC Name |
5-chloro-3-phenyl-1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUZPCJSWNBMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377327 | |
| Record name | 5-chloro-3-phenyl-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24139-17-1 | |
| Record name | 5-chloro-3-phenyl-1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



